METHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 4-(2-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a methoxybenzylidene group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with a pyrrole derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-(2-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of METHYL (4Z)-4-[(2-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methyl 2-hydroxy-4-methoxybenzoate
- 2-(2-Methoxybenzylidene) hydrazine-1-carbothioamide
- 4-Hydroxy-2-quinolones
Uniqueness
Methyl 4-(2-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific structural features, such as the combination of a methoxybenzylidene group and a pyrrole ring
Properties
Molecular Formula |
C15H15NO4 |
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Molecular Weight |
273.28g/mol |
IUPAC Name |
methyl (4Z)-4-[(2-methoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-9-13(15(18)20-3)11(14(17)16-9)8-10-6-4-5-7-12(10)19-2/h4-8H,1-3H3,(H,16,17)/b11-8- |
InChI Key |
HSBSCTAVCQQXIC-FLIBITNWSA-N |
SMILES |
CC1=C(C(=CC2=CC=CC=C2OC)C(=O)N1)C(=O)OC |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2OC)/C(=O)N1)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2OC)C(=O)N1)C(=O)OC |
Origin of Product |
United States |
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